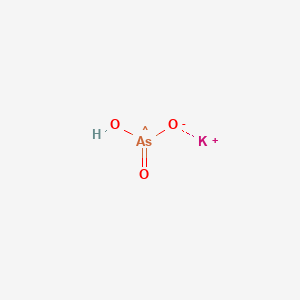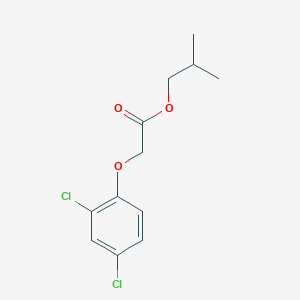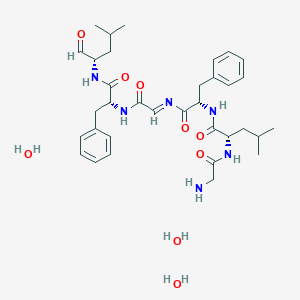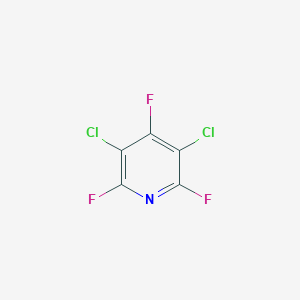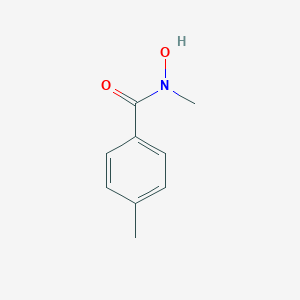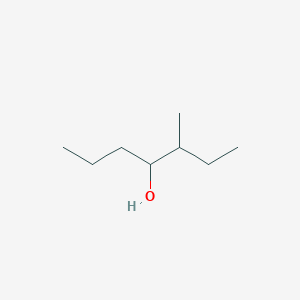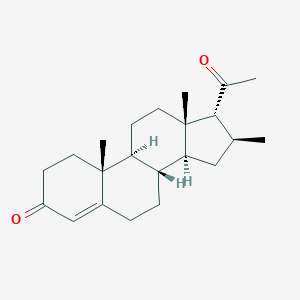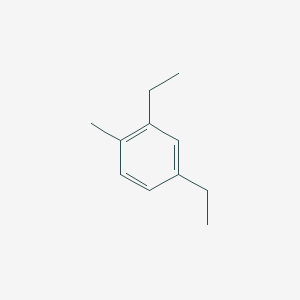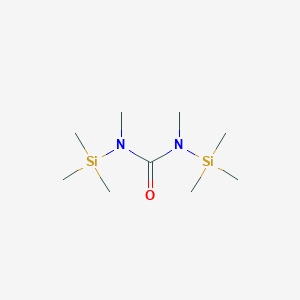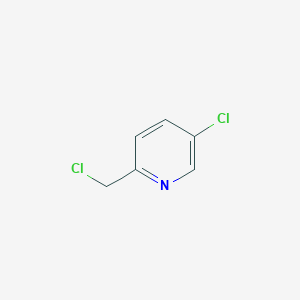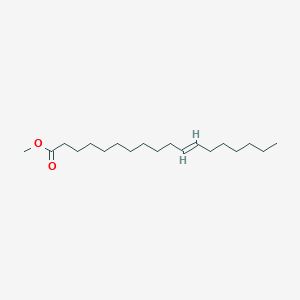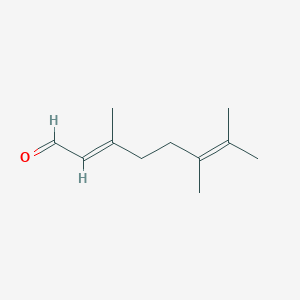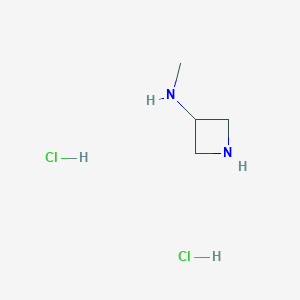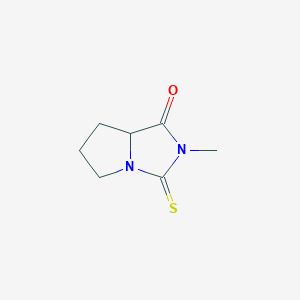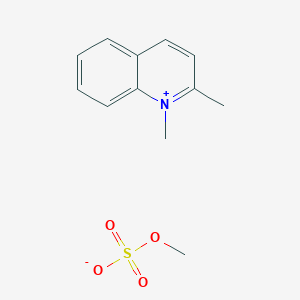
1,2-Dimethylquinolinium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylquinolinium methyl sulphate (DMQMS) is a quaternary ammonium salt that has gained significant attention in recent years due to its potential as a catalyst in organic synthesis. DMQMS is a highly efficient and versatile catalyst that can be used in a range of reactions, including oxidation, reduction, and coupling reactions.
作用机制
1,2-Dimethylquinolinium methyl sulphate acts as a Lewis acid catalyst, activating the substrate through the formation of a complex. The positively charged quaternary ammonium group of 1,2-Dimethylquinolinium methyl sulphate interacts with the negatively charged substrate, facilitating the reaction. 1,2-Dimethylquinolinium methyl sulphate has a high electrophilicity due to the presence of the quaternary ammonium group, making it an effective catalyst in a range of reactions.
生化和生理效应
1,2-Dimethylquinolinium methyl sulphate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1,2-Dimethylquinolinium methyl sulphate is non-toxic and does not have any significant adverse effects on human health. 1,2-Dimethylquinolinium methyl sulphate has been used in the synthesis of bioactive compounds, indicating its potential in medicinal chemistry.
实验室实验的优点和局限性
1,2-Dimethylquinolinium methyl sulphate has several advantages as a catalyst in organic synthesis. 1,2-Dimethylquinolinium methyl sulphate is a highly efficient and versatile catalyst that can be used in a range of reactions. 1,2-Dimethylquinolinium methyl sulphate is easy to synthesize and can be scaled up for large-scale reactions. 1,2-Dimethylquinolinium methyl sulphate is also non-toxic and does not have any significant adverse effects on human health. However, 1,2-Dimethylquinolinium methyl sulphate has some limitations. 1,2-Dimethylquinolinium methyl sulphate is sensitive to moisture and air, and therefore should be stored in a dry and air-tight container. 1,2-Dimethylquinolinium methyl sulphate is also not suitable for reactions that require high temperatures or harsh conditions.
未来方向
1,2-Dimethylquinolinium methyl sulphate has the potential for a range of future directions in organic synthesis. 1,2-Dimethylquinolinium methyl sulphate can be modified to enhance its catalytic activity and selectivity. 1,2-Dimethylquinolinium methyl sulphate can also be used in the synthesis of new bioactive compounds. 1,2-Dimethylquinolinium methyl sulphate can be used in the development of new synthetic methodologies for the synthesis of complex molecules. 1,2-Dimethylquinolinium methyl sulphate can also be used in the synthesis of materials with unique properties, such as conducting polymers.
Conclusion:
1,2-Dimethylquinolinium methyl sulphate is a promising catalyst in organic synthesis due to its high efficiency and versatility. 1,2-Dimethylquinolinium methyl sulphate has been used in a range of reactions, including oxidation, reduction, and coupling reactions. 1,2-Dimethylquinolinium methyl sulphate acts as a Lewis acid catalyst, activating the substrate through the formation of a complex. 1,2-Dimethylquinolinium methyl sulphate has several advantages, including its ease of synthesis, non-toxicity, and cost-effectiveness. 1,2-Dimethylquinolinium methyl sulphate has some limitations, including its sensitivity to moisture and air. 1,2-Dimethylquinolinium methyl sulphate has the potential for a range of future directions in organic synthesis, including the development of new synthetic methodologies and the synthesis of new bioactive compounds.
科学研究应用
1,2-Dimethylquinolinium methyl sulphate has been used as a catalyst in a range of reactions, including oxidation, reduction, and coupling reactions. 1,2-Dimethylquinolinium methyl sulphate has been shown to be a highly efficient catalyst in the oxidation of alcohols to aldehydes and ketones, as well as in the reduction of nitro compounds to amines. 1,2-Dimethylquinolinium methyl sulphate has also been used in the coupling of aryl halides with amines and in the synthesis of heterocyclic compounds. 1,2-Dimethylquinolinium methyl sulphate has the potential to replace traditional catalysts that are toxic or expensive, making it an attractive alternative in organic synthesis.
属性
CAS 编号 |
1605-74-9 |
|---|---|
产品名称 |
1,2-Dimethylquinolinium methyl sulphate |
分子式 |
C12H15NO4S |
分子量 |
269.32 g/mol |
IUPAC 名称 |
1,2-dimethylquinolin-1-ium;methyl sulfate |
InChI |
InChI=1S/C11H12N.CH4O4S/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
DYPVVNINWYTKOK-UHFFFAOYSA-M |
SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.COS(=O)(=O)[O-] |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.COS(=O)(=O)[O-] |
其他 CAS 编号 |
1605-74-9 |
同义词 |
1,2-dimethylquinolinium methyl sulphate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

